molecular formula C42H48O22 B11933255 Vaccarin E

Vaccarin E

Cat. No.: B11933255
M. Wt: 904.8 g/mol
InChI Key: CIVMKCGGDCNCEA-XSTIHWQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccarin E is typically extracted from the seeds of Vaccaria segetalis using solvent extraction methods. The seeds are dried, ground, and subjected to extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Vaccaria segetalis seeds. The process includes drying and grinding the seeds, followed by solvent extraction and purification using techniques like high-performance liquid chromatography (HPLC). The purified compound is then crystallized and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Vaccarin E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Vaccarin E has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Vaccarin E is compared with other flavonoid glycosides such as:

    Vicenin-1: Similar in structure but contains one less sugar moiety.

    Isovitexin: Another flavonoid glycoside with similar antioxidant properties.

    Apigenin-6-C-arabinosyl glucoside: Shares similar anti-inflammatory effects.

This compound is unique due to its specific molecular targets and pathways, particularly its role in mediating the miR-570-3p/HDAC1 pathway, which is not commonly observed in other flavonoid glycosides .

Properties

Molecular Formula

C42H48O22

Molecular Weight

904.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3/t21-,26+,27+,31-,32+,33+,35-,36-,37+,38+,39-,40+,41-,42+/m0/s1

InChI Key

CIVMKCGGDCNCEA-XSTIHWQGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O

Origin of Product

United States

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